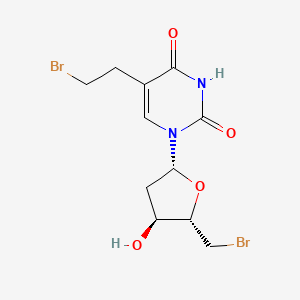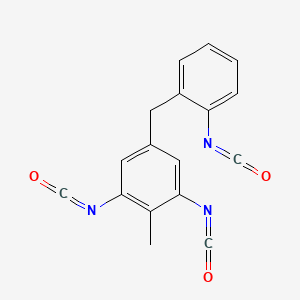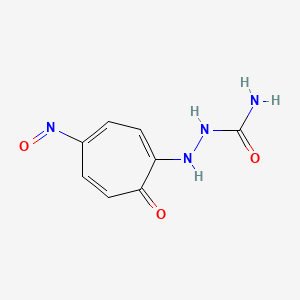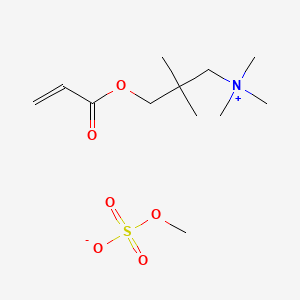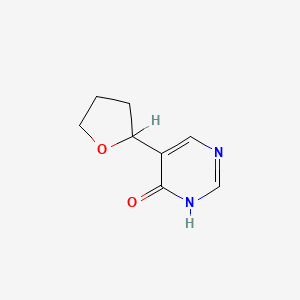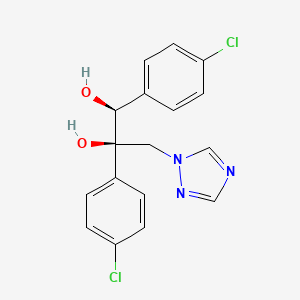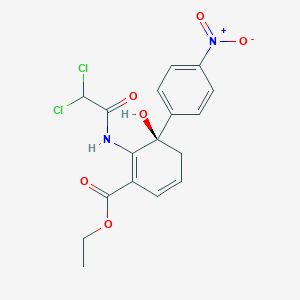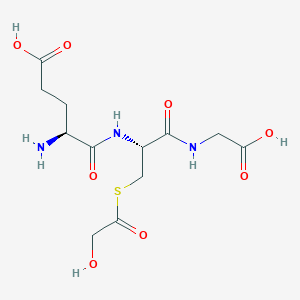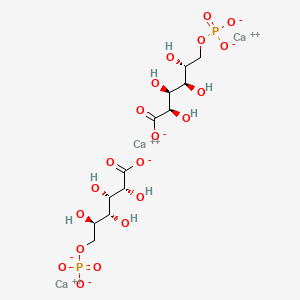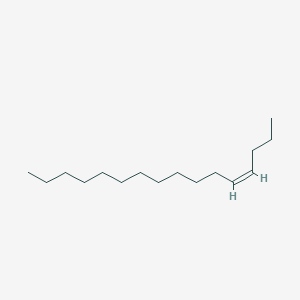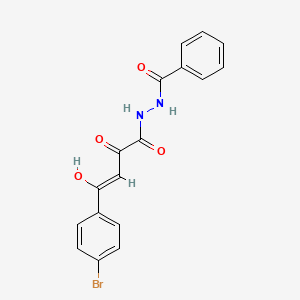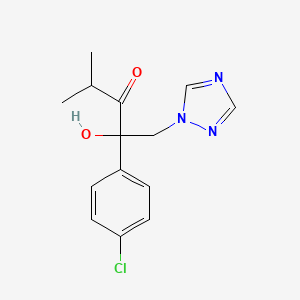
2-(2-Carboxyethylamino)-4-methylsulfanylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NIOSH/PD0575000 is a compound that has garnered attention due to its unique properties and applications in various fields. The National Institute for Occupational Safety and Health (NIOSH) is responsible for conducting research and making recommendations for the prevention of work-related injury and illness, and this compound is one of the many chemicals they study .
Preparation Methods
The preparation of NIOSH/PD0575000 involves specific synthetic routes and reaction conditions. One of the methods includes the use of gas chromatography with an electrolytic conductivity detector. The process involves the use of reagents such as aldrin, lindane, isooctane, and benzene. The calibration stock solution is prepared by dissolving aldrin or lindane in a mixture of benzene and isooctane . The industrial production methods are detailed in the NIOSH Manual of Analytical Methods .
Chemical Reactions Analysis
NIOSH/PD0575000 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, nitrogen, and isooctane. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of gas chromatography can result in the formation of specific analytes that are detected and measured .
Scientific Research Applications
NIOSH/PD0575000 has a wide range of scientific research applications. It is used in chemistry for the analysis of contaminants in workplace air and in the blood and urine of workers who are occupationally exposed. In biology, it is used to study the effects of exposure to various chemicals. In medicine, it helps in understanding the health risks associated with chemical exposure. In industry, it is used to develop methods for measuring early markers of adverse health effects and injuries .
Mechanism of Action
The mechanism of action of NIOSH/PD0575000 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by interacting with enzymes and receptors in the body, leading to various biochemical and physiological changes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
NIOSH/PD0575000 can be compared with other similar compounds such as perchloroethylene and volatile organic compounds. Perchloroethylene, for example, is used in dry cleaning and has similar properties to NIOSH/PD0575000. NIOSH/PD0575000 is unique in its specific applications and the methods used for its analysis and detection .
Conclusion
NIOSH/PD0575000 is a versatile compound with significant applications in various fields. Its unique properties and the methods used for its preparation, analysis, and application make it an important compound for scientific research and industrial use.
Properties
CAS No. |
5347-14-8 |
|---|---|
Molecular Formula |
C8H15NO4S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
2-(2-carboxyethylamino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C8H15NO4S/c1-14-5-3-6(8(12)13)9-4-2-7(10)11/h6,9H,2-5H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
DRPIQWYKUGTOPA-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)O)NCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


